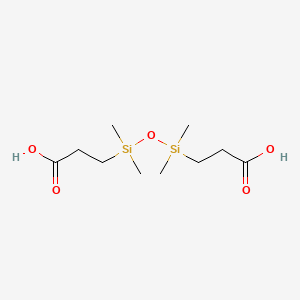
3,8-Diamino-5,6-dimethylphenanthridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Diamino-5,6-dimethylphenanthridinium bromide is a chemical compound with the empirical formula C₂₀H₁₈BrN₃ and a molecular weight of 380.28 g/mol . It is also known by the synonym Dimidium bromide . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5,6-dimethylphenanthridinium bromide typically involves the reaction of appropriate phenanthridine derivatives with bromine. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in reactors designed to handle bromine and other reagents safely. The process includes steps for purification and quality control to meet the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Diamino-5,6-dimethylphenanthridinium bromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen, and various catalysts. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted phenanthridinium compounds .
Applications De Recherche Scientifique
3,8-Diamino-5,6-dimethylphenanthridinium bromide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,8-Diamino-5,6-dimethylphenanthridinium bromide involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate with DNA, affecting its structure and function. This intercalation can lead to changes in gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,8-Diamino-5,6-dimethylphenanthridinium bromide include:
- 3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide
- 3,8-Diamino-5-ethyl-6-phenylphenanthridinium bromide
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly suitable for certain applications, such as fluorescence studies and surfactant tests .
Propriétés
Numéro CAS |
32155-21-8 |
|---|---|
Formule moléculaire |
C15H16BrN3 |
Poids moléculaire |
318.21 g/mol |
Nom IUPAC |
5,6-dimethylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C15H15N3.BrH/c1-9-14-7-10(16)3-5-12(14)13-6-4-11(17)8-15(13)18(9)2;/h3-8,17H,16H2,1-2H3;1H |
Clé InChI |
NRKXTZWBZAFCHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=CC2=C3C=CC(=CC3=[N+]1C)N)N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)
![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)


![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)

![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)

![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)





